molecular formula C15H16ClNO3 B3948555 6-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}CYCLOHEX-3-ENE-1-CARBOXYLIC ACID

6-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}CYCLOHEX-3-ENE-1-CARBOXYLIC ACID

Cat. No.: B3948555
M. Wt: 293.74 g/mol
InChI Key: DGIODHUQSYKFKR-UHFFFAOYSA-N
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Description

6-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}CYCLOHEX-3-ENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, and a chlorophenyl group

Properties

IUPAC Name

6-[(4-chlorophenyl)methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(19)20/h1-2,5-8,12-13H,3-4,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIODHUQSYKFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NCC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}CYCLOHEX-3-ENE-1-CARBOXYLIC ACID typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxylic acid group: This step often involves the oxidation of an alcohol group to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Attachment of the chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced using a chlorophenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Formation of the carbamoyl group: This step involves the reaction of the intermediate compound with an isocyanate to form the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}CYCLOHEX-3-ENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or to reduce the double bond in the cyclohexene ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}CYCLOHEX-3-ENE-1-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}CYCLOHEX-3-ENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Alternatively, it may bind to receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: This compound shares the cyclohexene ring and carboxylic acid group but lacks the chlorophenyl and carbamoyl groups.

    4-Chlorophenylacetic acid: This compound contains the chlorophenyl group but lacks the cyclohexene ring and carbamoyl group.

Uniqueness

6-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}CYCLOHEX-3-ENE-1-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as an enzyme inhibitor, while the carbamoyl group provides additional sites for chemical modification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}CYCLOHEX-3-ENE-1-CARBOXYLIC ACID
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6-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}CYCLOHEX-3-ENE-1-CARBOXYLIC ACID

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